1-Methylpyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It is classified as a pyrrole derivative, specifically a substituted pyrrole with a methyl group and an aldehyde functional group. The compound is known by various names, including N-Methyl-2-formylpyrrole and 1-Methyl-1H-pyrrole-2-carboxaldehyde . Its structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties.
Research indicates that 1-methylpyrrole-2-carboxaldehyde exhibits various biological activities. It has been identified in several plant species, such as Capparis spinosa and Nicotiana tabacum, suggesting potential roles in plant metabolism or defense mechanisms . Additionally, compounds similar to 1-methylpyrrole-2-carboxaldehyde have demonstrated antioxidative properties, which may imply that this compound could also possess such activities .
Several methods are employed for synthesizing 1-methylpyrrole-2-carboxaldehyde:
1-Methylpyrrole-2-carboxaldehyde serves multiple purposes in different fields:
Interaction studies involving 1-methylpyrrole-2-carboxaldehyde have focused on its reactivity with other chemical species:
Several compounds share structural similarities with 1-methylpyrrole-2-carboxaldehyde. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyrrole | Basic pyrrole structure | Lacks substituents on the nitrogen atom |
2-Methylpyrrole | Methylated pyrrole | Contains a methyl group at position 2 |
1-Acetylpyrrole | Acetylated pyrrole | Features an acetyl group instead of an aldehyde |
N-Methylpyrrole | Methylated pyrrole | Contains a methyl group at the nitrogen position |
Pyridine | Six-membered ring | Contains one nitrogen atom in a six-membered ring |
The uniqueness of 1-methylpyrrole-2-carboxaldehyde lies in its specific combination of functional groups (methyl and aldehyde) on the pyrrole ring. This configuration allows for distinctive reactivity patterns not observed in simpler pyrroles or other nitrogen-containing heterocycles. Its potential biological activity further adds to its significance in both synthetic chemistry and natural product research.
The most established method involves condensing succinaldehyde (C₄H₆O₂) with methylamine (CH₃NH₂) under alkaline conditions. A 2018 patent (CN108191732B) optimized this route using sodium or potassium hydroxide in ethanol, achieving yields up to 89.3%. Key steps include:
Table 1: Reaction Conditions and Yields for Alkaline Condensation
Succinaldehyde (mmol) | Methylamine (mmol) | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
522.7 | 575.0 | NaOH | 60 | 10 | 88.8 |
522.7 | 784.1 | NaOH | 45 | 14 | 89.3 |
522.7 | 940.8 | KOH | 50 | 12 | 89.0 |
The reaction proceeds through a Paal-Knorr-type mechanism:
Recent advances employ oxidative annulation to construct the pyrrole ring while introducing the aldehyde group. A 2018 study demonstrated the use of aryl methyl ketones, methylamine, and acetoacetate esters in a one-pot reaction. Iodoxybenzene (IBX) served as the oxidant, converting C(sp³)–H bonds to aldehydes with 72% efficiency.
Key Reaction Pathway:
Transition-metal catalysts like Pd/Cu enable direct aldehyde formation via C–H activation. For example, Pd(OAc)₂ with oxygen as a terminal oxidant achieved 68% yield at 80°C. This method avoids stoichiometric oxidants, enhancing sustainability.
Table 2: Catalytic Systems for Oxidative Annulation
Substrate | Catalyst | Oxidant | Temp (°C) | Yield (%) |
---|---|---|---|---|
Aryl methyl ketone | Pd(OAc)₂ | O₂ | 80 | 68 |
Succinaldehyde | Proline/IBX | IBX | 25 | 72 |
A 2022 study reported enzymatic CO₂ fixation using Pseudomonas aeruginosa HudA (UbiD decarboxylase) and Segniliparus rotundus CAR (carboxylic acid reductase). This system converted pyrrole to pyrrole-2-carbaldehyde at near-ambient CO₂ levels. For 1-methylpyrrole-2-carboxaldehyde, methylamine could replace ammonia in the UbiD active site, though yields remain unverified.
Reaction Steps:
Whole-cell systems using E. coli expressing CAR and glucose dehydrogenase (GDH) improved cofactor regeneration. At OD₆₀₀ = 50, yields reached 1.90 mM, a 2.1-fold increase over purified enzymes.
Table 3: Biocatalytic Performance
Biocatalyst | Cofactor Regeneration | Yield (mM) |
---|---|---|
Purified CAR/HudA | NADPH | 0.89 |
Whole-cell E. coli | Glucose/GDH | 1.90 |
Irritant